molecular formula C22H24N2O2 B7689849 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

Cat. No. B7689849
M. Wt: 348.4 g/mol
InChI Key: ASQVBAOBQJYAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPA-714 and belongs to the family of isoquinoline carboxamides.

Scientific Research Applications

DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in neuroinflammation and neurodegeneration. DPA-714 has been used as a tracer for positron emission tomography (PET) imaging to study TSPO expression in the brain in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
In oncology, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPA-714 has been studied in various types of cancer, including breast cancer, lung cancer, and glioblastoma.
In immunology, DPA-714 has been shown to modulate the immune response by regulating the production of cytokines and chemokines. DPA-714 has been studied in various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of TSPO expression and function. TSPO is expressed in various tissues, including the brain, immune cells, and cancer cells. TSPO is involved in the regulation of cellular metabolism, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO with high affinity and modulate its function, leading to the regulation of cellular processes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, DPA-714 has been shown to modulate neuroinflammation and neurodegeneration by regulating the expression of cytokines and chemokines. In cancer cells, DPA-714 has been shown to induce apoptosis and cell cycle arrest by regulating the expression of pro-apoptotic and anti-apoptotic proteins. In immune cells, DPA-714 has been shown to modulate the production of cytokines and chemokines by regulating the activation of transcription factors.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high affinity for TSPO, its stability in biological fluids, and its ability to cross the blood-brain barrier. However, there are also some limitations to using DPA-714 in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for PET imaging studies.

Future Directions

There are several future directions for research related to DPA-714, including:
1. Studying the role of DPA-714 in neuroinflammation and neurodegeneration in various neurological disorders.
2. Investigating the potential use of DPA-714 as a therapeutic agent for cancer.
3. Studying the immunomodulatory effects of DPA-714 in various autoimmune diseases.
4. Developing new synthesis methods for DPA-714 and related compounds.
5. Investigating the potential of DPA-714 as a PET imaging tracer for other TSPO-expressing tissues, including the heart and immune cells.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to DPA-714 have been discussed in this paper. Further research is needed to fully understand the potential of DPA-714 in various fields and to develop new applications for this compound.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 2-hydroxy-3-((2,4-dimethylphenyl)amino)propyl)quinoline-4-carboxylic acid with isobutyryl chloride in the presence of a base. This reaction produces DPA-714 as a white solid with a yield of approximately 60%.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-10-9-15(3)11-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVBAOBQJYAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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